5-benzyl-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
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Overview
Description
5-benzyl-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a heterocyclic compound that belongs to the pyrazolo[4,3-c]pyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents such as benzyl, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Formation of the Pyridine Ring: The pyrazole intermediate is then subjected to a cyclization reaction with a suitable pyridine precursor under acidic or basic conditions to form the fused pyrazolo[4,3-c]pyridine core.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can modify the compound’s structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
5-benzyl-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: The compound serves as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-benzyl-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to alterations in cellular pathways and biological processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring, used in the development of anti-cancer agents.
Uniqueness
5-benzyl-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its benzyl, methyl, and phenyl groups contribute to its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C20H17N3O2 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
5-benzyl-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione |
InChI |
InChI=1S/C20H17N3O2/c1-14-19-17(21-23(20(19)25)16-10-6-3-7-11-16)12-18(24)22(14)13-15-8-4-2-5-9-15/h2-12,21H,13H2,1H3 |
InChI Key |
YSUAHWBNDNZDME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)N1CC3=CC=CC=C3)NN(C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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